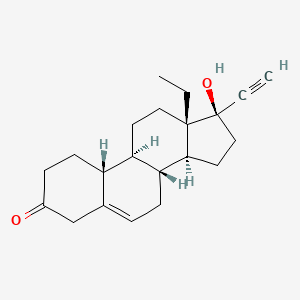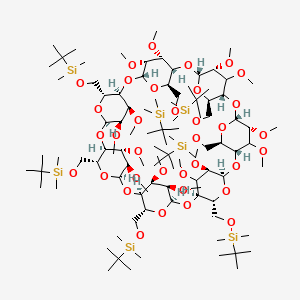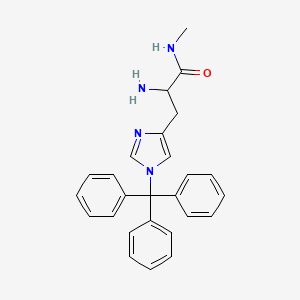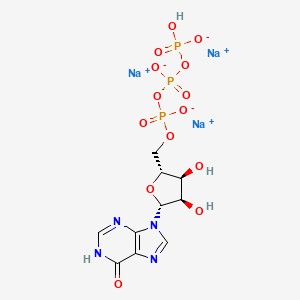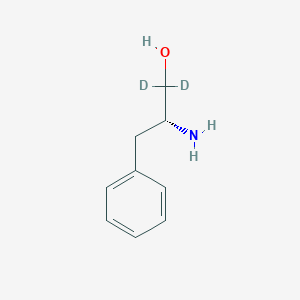
rac 1-Palmitoyl-2-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-2-chloropropanediol typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-chloro-3-hydroxypropyl . The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Palmitoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
rac 1-Palmitoyl-2-chloropropanediol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac 1-Palmitoyl-2-chloropropanediol involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and signaling pathways .
Comparación Con Compuestos Similares
rac 1,2-Bis-palmitoyl-3-chloropropanediol: Another glycerolipid with similar structural features but different functional groups.
1-Palmitoyl-2-oleoyl-3-chloropropanediol: A compound with an oleoyl group instead of a palmitoyl group.
Uniqueness: rac 1-Palmitoyl-2-chloropropanediol is unique due to its specific combination of a palmitoyl group and a chloropropanediol backbone, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
63326-63-6 |
|---|---|
Fórmula molecular |
C19H37ClO3 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
[(2S)-2-chloro-3-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/t18-/m0/s1 |
Clave InChI |
DTLWIQAUSLOLCK-SFHVURJKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
Sinónimos |
Hexadecanoic Acid 2-Chloro-3-hydroxypropyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


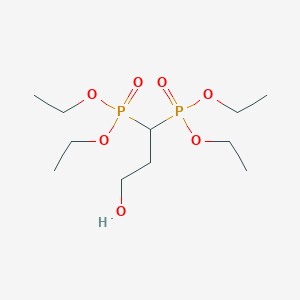
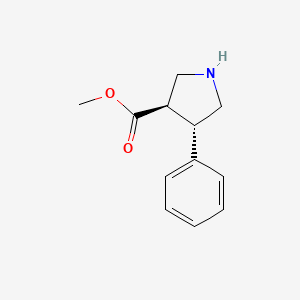
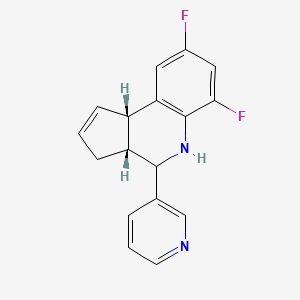
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)
![[1'-13C]uridine](/img/structure/B1146227.png)
![[5'-13C]Uridine](/img/new.no-structure.jpg)
